Hyflavin

Catalog No.
S3722864
CAS No.
301335-02-4
M.F
C17H20N4O6
M. Wt
376.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hyflavin

CAS Number

301335-02-4

Product Name

Hyflavin

IUPAC Name

7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione

Molecular Formula

C17H20N4O6

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)

InChI Key

AUNGANRZJHBGPY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Solubility

2.25e-04 M
Soluble in sodium chloride solutions; 0.0045 g/100 mL of absolute ethanol at 27.5 °C; slightly sol in cyclohexanol, amyl acetate and benzyl alcohol, phenol; insoluble in ether, chloroform, acetone, benzene; very soluble in dilute alkalies (with decomposition)
SOLUBILITY IN WATER AT 25 °C: 10-13 MG/100 ML
Slightly soluble in alcohols; insoluble in lipid solvents
Insoluble in ethyl ether, acetone, chloroform; slightly soluble in ethanol
In water, of 0.1 g/L at 20 °C; 0.071 g/L and 0.085 g/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.01

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Description

The exact mass of the compound Hyflavin is 376.13828437 g/mol and the complexity rating of the compound is 680. The solubility of this chemical has been described as 2.25e-04 msoluble in sodium chloride solutions; 0.0045 g/100 ml of absolute ethanol at 27.5 °c; slightly sol in cyclohexanol, amyl acetate and benzyl alcohol, phenol; insoluble in ether, chloroform, acetone, benzene; very soluble in dilute alkalies (with decomposition)solubility in water at 25 °c: 10-13 mg/100 mlslightly soluble in alcohols; insoluble in lipid solventsinsoluble in ethyl ether, acetone, chloroform; slightly soluble in ethanolin water, of 0.1 g/l at 20 °c; 0.071 g/l and 0.085 g/l at 25 °csolubility in water, g/100ml at 25 °c: 0.01. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['33298', '18343']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant; Hair dyeing; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Physical Description

ORANGE-YELLOW CRYSTALS.

Color/Form

Fine orange-yellow needles from 2N acetic acid, alcohol, water, or pyridine ... three different crystal forms
Orange to yellow crystals or needles

XLogP3

-1.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

376.13828437 g/mol

Monoisotopic Mass

376.13828437 g/mol

Heavy Atom Count

27

Taste

Bitter

Odor

Slight odor

Decomposition

When heated to decomposition it emits toxic fumes of /nitric oxide/.
280 °C

Melting Point

280 °C (decomposes)
MP: Decomposes at 278-282 °C (darkens at about 240 °C)

Therapeutic Uses

Riboflavin is used to prevent riboflavin deficiency and to treat ariboflavinosis. Whenever possible, poor dietary habits should be corrected, and many clinicians recommend administration of multivitamin preparations containing riboflavin in patients with vitamin deficiencies since poor dietary habits often result in concurrent deficiencies.
Riboflavin may be useful in treating microcytic anemia that occurs in patients with a familial metabolic disease associated with splenomegaly and glutathione reductase deficiency.
Although riboflavin has not been shown by well-controlled trials to have any therapeutic value, the drug also has been used for the management of acne, congenital methemoglobinemia, muscle cramps, and burning feet syndrome.
People undergoing hemodialysis or peritioneal dialysis and those with severe malabsorption are likely to require extra riboflavin. Women who are carrying more than one fetus or breastfeeding more than one infant are also likely to require more riboflavin. It is possible that individuals who are ordinarily extremely physically active may also have increased needs for riboflavin.
For more Therapeutic Uses (Complete) data for Riboflavin (11 total), please visit the HSDB record page.

Mechanism of Action

Riboflavin is converted to 2 coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are necessary for normal tissue respiration. Riboflavin is also required for activation of pyridoxine, conversion of tryptophan to niacin, and may be involved in maintaining erythrocyte integrity.
Riboflavin functions as the coenzyme for flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which primarily influence hydrogen transport in oxidative enzyme systems (eg, cytochrome C reductase, succinic dehydrogenase, xanthine oxidase).
Two active forms of riboflavin exist ... coenzyme flavin mononucleotide (FMN) and coenzyme flavin adenine dinucleotide (FAD). They are formed by reaction of riboflavin with 1 and 2 molecules of ATP as follow: riboflavin + ATP = riboflavin-P (FMN) + ADP; FMN + ATP = riboflavin-ADP (FAD) + PP.
Riboflavin is a water-soluble, yellow, fluorescent compound. The primary form of the vitamin is as an integral component of the coenzymes flavin mononucleotide (FMN) and flavin-adenine dinucleotide (FAD). It is in these bound coenzyme forms that riboflavin functions as a catalyst for redox reactions in numerous metabolic pathways and in energy production. ... The redox reactions in which flavocoenzymes participate include flavoprotein-catalyzed dehydrogenations that are both pyridine nucleotide (niacin) dependent and independent, reactions with sulfur-containing compounds, hydroxylations, oxidative decarboxylations (involving thiamin as its pyrophosphate), dioxygenations, and reduction of oxygen to hydrogen peroxide. There are obligatory roles of flavocoenzymes in the formation of some vitamins and their coenzymes. For example, the biosynthesis of two niacin-containing coenzymes from tryptophan occurs via FAD-dependent kynurenine hydroxylase, an FMN-dependent oxidase catalyzes the conversion of the 5'-phosphates of vitamin B6 to coenzymic pyridoxal 5'-phosphate, and an FAD-dependent dehydrogenase reduces 5,10-methylene-tetrahydrofolate to the 5'-methyl product that interfaces with the B12-dependent formation of methionine from homocysteine and thus with sulfur amino acid metabolism.
For more Mechanism of Action (Complete) data for Riboflavin (7 total), please visit the HSDB record page.

Absorption Distribution and Excretion

Riboflavin is readily absorbed from the upper GI tract; however, absorption of the drug involves active transport mechanisms and the extent of GI absorption is limited by the duration of contact of the drug with the specialized segment of mucosa where absorption occurs. Riboflavin 5-phosphate is rapidly and almost completely dephosphorylated in the GI lumen before absorption occurs. The extent of GI absorption of riboflavin is increased when the drug is administered with food and is decreased in patients with hepatitis, cirrhosis, biliary obstruction, or in those receiving probenecid.
Primary absorption of riboflavin occurs in the small intestine via a rapid, saturable transport system. A small amount is absorbed in the large intestine. The rate of absorption is proportional to intake, and it increases when riboflavin is ingested along with other foods and in the presence of bile salts. At low intake levels, most absorption of riboflavin occurs via an active or facilitated transport system. At higher levels of intake, riboflavin can be absorbed by passive diffusion.
In the plasma, a large portion of riboflavin associates with other proteins, mainly immunoglobulins, for transport. Pregnancy increases the level of carrier proteins available for riboflavin, which results in a higher rate of riboflavin uptake at the maternal surface of the placenta.
In the stomach, gastric acidification releases most of the coenzyme forms of riboflavin (flavin-adenine dinucleotide (FAD) and flavin mononucleotide (FMN)) from the protein. The noncovalently bound coenzymes are then hydrolyzed to riboflavin by nonspecific pyrophosphatases and phosphatases in the upper gut. Primary absorption of riboflavin occurs in the proximal small intestine via a rapid, saturable transport system. The rate of absorption is proportional to intake, and it increases when riboflavin is ingested along with other foods and in the presence of bile salts. A small amount of riboflavin circulates via the enterohepatic system. At low intake levels most absorption of riboflavin is via an active or facilitated transport system.
For more Absorption, Distribution and Excretion (Complete) data for Riboflavin (16 total), please visit the HSDB record page.

Metabolism Metabolites

Free riboflavin is converted in the intestinal mucosa into flavin mononucleotide which is transformed into flavin adenine dinucleotide in the liver.
The metabolism of riboflavin is a tightly controlled process that depends on the riboflavin status of the individual. Riboflavin is converted to coenzymes within the cellular cytoplasm of most tissues but mainly in the small intestine, liver, heart, and kidney. The metabolism of riboflavin begins with the adenosine triphosphate (ATP)-dependent phosphorylation of the vitamin to flavin mononucleotide (FMN). Flavokinase, the catalyst for this conversion, is under hormonal control. FMN can then be complexed with specific apoenzymes to form a variety of flavoproteins; however, most is converted to flavin-adenine dinucleotide (FAD) by FAD synthetase. As a result, FAD is the predominant flavocoenzyme in body tissues. Production of FAD is controlled by product inhibition such that an excess of FAD inhibits its further production.
The biosynthesis of one riboflavin molecule requires one molecule of GTP and two molecules of ribulose 5-phosphate as substrates. GTP is hydrolytically opened, converted into 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione by a sequence of deamination, side chain reduction and dephosphorylation. Condensation with 3,4-dihydroxy-2-butanone 4-phosphate obtained from ribulose 5-phosphate leads to 6,7-dimethyl-8-ribityllumazine. The final step in the biosynthesis of the vitamin involves the dismutation of 6,7-dimethyl-8-ribityllumazine catalyzed by riboflavin synthase. The mechanistically unusual reaction involves the transfer of a four-carbon fragment between two identical substrate molecules. The second product, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, is recycled in the biosynthetic pathway by 6,7-dimethyl-8-ribityllumazine synthase. This article will review structures and reaction mechanisms of riboflavin synthases and related proteins up to 2007 and 122 references are cited.

Wikipedia

7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione
1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)pentitol

Drug Warnings

Riboflavin may cause urine to have a more yellow color than normal, especially if large doses are taken. This is to be expected and is no cause for alarm. Usually, however, riboflavin does not cause any side effects.
No short-term side effects /were observed/ in 49 patients treated with 400 mg/day of riboflavin taken with meals for at least 3 months. One patient receiving riboflavin and aspirin withdrew from the study because of gastric upset. This isolated finding may be an anomaly because no side effects were reported in other patients.
Maternal Medication usually Compatible with Breast-Feeding: Riboflavin: Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/
Infants treated for hyperbilirubinemia may also be sensitive to excess riboflavin.
For more Drug Warnings (Complete) data for Riboflavin (6 total), please visit the HSDB record page.

Biological Half Life

The biologic half-life of riboflavin is about 66-84 minutes following oral or IM administration of a single large dose in healthy individuals.

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant; Hair dyeing; Skin conditioning

Methods of Manufacturing

The readily available compound 3,4-xylidine is reacted with D-ribose in methanol. The resulting riboside is catalytically hydrogenated to give N-(3,4-dimethylphenyl)-D-1'-ribamine without isolation, and the product is purified by crystallization. Coupling of /N-(3,4-dimethylphenyl)-D-1'-ribamine/ with phenyl diazonium salt in a buffered aqueous solution yields crystalline N-(2-phenylazo-4,5-dimethylphenyl)-D-1'-ribamine. Dry / N-(2-phenylazo-4,5-dimethylphenyl)-D-1'-ribamine/ is converted to riboflavin by cyclocondensation with barbituric acid in a weakly acidic medium. Mixtures of dioxane and acetic acid or di-alpha-substituted carboxylic acids have proved suitable as solvents. Crude /riboflavin/ can be purified by reprecipitation from hydrochloric acid or dilute sodium hydroxide solution, possibly with the addition of hydrogen peroxide.
Riboflavin can be produced microbiologically. At present, the microorganisms Bacillus subtilis, the ascomycetes Eremothecium ashbyii, Ashbya gossypii, and the yeasts Candida flareri and Saccharomyces cerevisiae are used. The nutrient media employed are molasses or plant oils as carbon source, inorganic salts, amino acids, animal or plant peptones and proteins, as well as vitamin additives. In a sterile aerobic submerged process, yields much higher than 10 grams of riboflavin per liter of culture broth are obtained in a few days with good aeration and stirring at temperatures below 30 °C. After separation of the biomass, evaporation and drying of the concentrate, an enriched product with a vitamin B2 content of up to 80% is obtained. The majority of the riboflavin produced by fermentation is used in animal feeds.
Condensation of d-ribose with 3,4-xylidine resulting in N-d -ribityl-3,4-xylidine, which is either coupled with a diazonium salt followed by reduction and reaction with alloxan, or reacted with barbituric acid; fermentation of carbohydrate materials by bacteria, yeast, or fungi

General Manufacturing Information

Riboflavin: ACTIVE
The rumen microbial flora are a rich source of vitamins to the ruminant, and that the fecal bacterial flora are a major vitamin source for coprophagic rodents. There is also good evidence that the gut bacterial flora are a significant source of a range of vitamins to the human. In this paper evidence is presented that gut bacteria are a significant source of a range of vitamins, particularly those of the B group and vitamin K.
Recommended daily dietary allowance of Food and Nutrition Board ... is 0.4 to 0.6 mg for infants, 0.8 to 1.2 mg for children up to 10 yr, 1.2 to 2.8 mg for adolescents and adults, and slightly higher for women during pregnancy and lactation.
Minimal requirement for riboflavin to prevent clinical signs of deficiency appears to be less than 0.35 mg/1000 kcal.
... Widely distributed in nature, in ... plants and animals as an essential constituent of all living cells, and is therefore widely distributed in small amounts in foods.
Commercial ... distiller's residues (indirectly from dextrose, lactose, yeast, and whey)

Analytic Laboratory Methods

Method: AOAC 981.15; Procedure: automated method; Analyte: riboflavin; Matrix: food and vitamin proparations; Detection Limit: not provided.
Method: AOAC 940.33; Procedure: turbidimetric and titrimetric methods; Analyte: riboflavin; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 960.46; Procedure: titrimetric and turbidimetric microbiological method; Analyte: riboflavin; Matrix: foods; Detection Limit: not provided.
Method: AOAC 985.31; Procedure: fluorometric method; Analyte: riboflavin; Matrix: infant formula/ready-to-feed milk-based infant formula; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for Riboflavin (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

One of the most commonly used methods for assessing riboflavin status involves the determination of erythrocyte glutathione reductase (EGR) activity. The EGR value is an enzymatic and hence functional indicator that is conventionally determined with and without the addition of flavin-adenine dinucleotide (FAD) -the coenzyme required for the activity of EGR. Results are expressed as an activity coefficient (EGRAC), which is the ratio of activities in the presence of added FAD and without its addition. An EGRAC ratio of 1.0 indicates no stimulation by FAD and the presence of holoenzyme only, which means that more than adequate amounts of FAD (and riboflavin) were present in the original erythrocytes.
Erythrocyte flavin has been used as an indicator of the cellular concentration of the vitamin in its coenzyme forms because these coenzymes comprise over 90 percent of flavin. Because of the instability of the predominant flavin-adenine dinucleotide (FAD), which is rapidly hydrolyzed enzymatically when cells rupture, erythrocyte flavins are deliberately hydrolyzed and measured either microbiologically or fluorometrically as riboflavin. Values greater than 400 nmol/L (15 ug/100 mL) of cells are considered adequate (based on other observations and measurements) and values below 270 nmol/L (10 ug/100 mL) reflect deficiency. Because the margin of difference between adequacy and inadequacy is rather small, there is some concern about the sensitivity and interpretation of results. After mild hydrolysis to convert FAD to the more stable flavin mononucleotide (FMN), high-performance liquid chromatography (HPLC) separation leads to a more exact determination of FMN plus traces of riboflavin. This is a useful indicator that reflects the functional, cellularly trapped forms of riboflavin.

Storage Conditions

Solutions of riboflavin should be protected from air and light. Riboflavin tablets should be stored in tight, light-resistant containers at a temperature less than 40 degrees C, preferably between 15-30 degrees C.

Interactions

Riboflavin interrelates with other B vitamins, notably niacin, which requires riboflavin for its formation from tryptophan, and vitamin B6, which also requires riboflavin for a conversion to a conenzyme form. These interrelationships are not known to affect the requirement for riboflavin.
The rate and extent of absorption of riboflavin are reportedly affected by propantheline bromide. Prior administration of propantheline bromide delayed the rate of absorption of riboflavin but increased the total amount absorbed, presumably by increasing the residence time of riboflavin at GI absorption sites.
Alcohol impairs intestinal absorption of riboflavin.
Concurrent use /with probenecid/ decreases gastrointestinal absorption of riboflavin; requirements for riboflavin may be increased in patients receiving probenecid.
For more Interactions (Complete) data for Riboflavin (7 total), please visit the HSDB record page.

Stability Shelf Life

Crystalline riboflavin shows no evidence of decomposition under ordinary conditions, but protection from light is advisable
Solutions undergo decomp under the influence of visible or ultraviolet light
In neutral solution it is relatively heat stable if protected from light
Stable in acid solution and in the presence of oxidizing agents, but very sensitive to alkali and light
For more Stability/Shelf Life (Complete) data for Riboflavin (6 total), please visit the HSDB record page.

Dates

Modify: 2023-07-27

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